molecular formula C16H23NO3 B2668464 N-[2-methoxy-2-(3-methoxyphenyl)ethyl]cyclopentanecarboxamide CAS No. 1797893-25-4

N-[2-methoxy-2-(3-methoxyphenyl)ethyl]cyclopentanecarboxamide

Cat. No.: B2668464
CAS No.: 1797893-25-4
M. Wt: 277.364
InChI Key: BSHLKKQFIDYGGF-UHFFFAOYSA-N
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Description

N-[2-methoxy-2-(3-methoxyphenyl)ethyl]cyclopentanecarboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a cyclopentanecarboxamide core with a 2-methoxy-2-(3-methoxyphenyl)ethyl substituent, making it a unique molecule with interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-methoxy-2-(3-methoxyphenyl)ethyl]cyclopentanecarboxamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the 2-methoxy-2-(3-methoxyphenyl)ethyl intermediate: This can be achieved through the reaction of 3-methoxyphenylacetic acid with methanol in the presence of a catalyst.

    Cyclopentanecarboxamide formation: The intermediate is then reacted with cyclopentanecarboxylic acid chloride in the presence of a base such as triethylamine to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[2-methoxy-2-(3-methoxyphenyl)ethyl]cyclopentanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form amines or alcohols.

    Substitution: The methoxy groups can be substituted with other functional groups such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated derivatives or alkylated products.

Scientific Research Applications

N-[2-methoxy-2-(3-methoxyphenyl)ethyl]cyclopentanecarboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-methoxy-2-(3-methoxyphenyl)ethyl]cyclopentanecarboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(2-methoxyphenyl)acetamide: Shares a similar methoxyphenyl structure but differs in the acetamide group.

    2-(3-methoxyphenyl)ethylamine: Similar in the methoxyphenyl and ethylamine structure but lacks the cyclopentanecarboxamide core.

Uniqueness

N-[2-methoxy-2-(3-methoxyphenyl)ethyl]cyclopentanecarboxamide is unique due to its combination of a cyclopentanecarboxamide core with a 2-methoxy-2-(3-methoxyphenyl)ethyl substituent. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

IUPAC Name

N-[2-methoxy-2-(3-methoxyphenyl)ethyl]cyclopentanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO3/c1-19-14-9-5-8-13(10-14)15(20-2)11-17-16(18)12-6-3-4-7-12/h5,8-10,12,15H,3-4,6-7,11H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSHLKKQFIDYGGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(CNC(=O)C2CCCC2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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